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Compound of Interest

3-(2-
Compound Name: (Methoxycarbonyl)phenyl)propanoi
c acid
Cat. No.: B2741405
\ v

The aryl propionic acid motif is a cornerstone in modern medicinal chemistry, most famously
represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and
ketoprofen.[1] These compounds typically function by inhibiting cyclooxygenase (COX)
enzymes, which are key to the biosynthesis of prostaglandins.[1] Beyond inflammation,
derivatives of this structural class have shown a wide spectrum of biological activities, including
anticancer, antibacterial, and anticonvulsant properties.[1]

3-(2-(Methoxycarbonyl)phenyl)propanoic acid is a bifunctional derivative belonging to this
important class. Its structure, featuring both a free propanoic acid chain and a protected
carboxylic acid (as a methyl ester) on the aromatic ring, makes it a highly versatile building
block for chemical synthesis. This guide will elucidate its formal nomenclature, properties, a
representative synthetic pathway, and its potential as a strategic intermediate in the design of
novel therapeutic agents and chemical probes.

IUPAC Nomenclature and Chemical Structure

The formal identification of a chemical entity is critical for regulatory, safety, and patent
documentation. The compound in focus is systematically named according to IUPAC
conventions, though it is also known by several synonyms in commercial and database
contexts.

IUPAC Name: 3-(2-methoxycarbonylphenyl)propanoic acid.[2]
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Synonyms:

o 2-(Methoxycarbonyl)benzenepropanoic acid[2]
o 3-(o-carbomethoxyphenyl)propanoic acid

Key ldentifiers:

e CAS Number: 81329-74-0[2][3]

e Molecular Formula: C11H1204[2]

e Molecular Weight: 208.21 g/mol [2]

The structure features a benzene ring substituted at the ortho (1 and 2) positions with a
propanoic acid group and a methoxycarbonyl (methyl ester) group.

Caption: Chemical structure of 3-(2-methoxycarbonylphenyl)propanoic acid.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is essential for its
handling, storage, and application in experimental settings. The following data has been
aggregated from authoritative chemical databases.
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Property Value Source

Molecular Formula C11H1204 PubChem|[2]
Molecular Weight 208.21 g/mol PubChem|[2]
XLogP3 2.1 PubChem|[2]
Hydrogen Bond Donor Count 1 PubChem][2]

Hydrogen Bond Acceptor
4 PubChem|[2]
Count

White fine crystalline powder )
Appearance . Echemi[4]
(typical for related compounds)

Sealed in dry, room
Storage BLDpharm[3]
temperature

GHS Hazard Statements: According to the Globally Harmonized System of Classification and
Labelling of Chemicals, this compound is associated with the following hazards:

H302: Harmful if swallowed[2]

H315: Causes skin irritation[2]

H319: Causes serious eye irritation[2]

H335: May cause respiratory irritation[2]

Expertise Insight: The bifunctional nature of this molecule, containing both a hydrogen bond
donor (the carboxylic acid) and multiple acceptor sites (the carbonyl oxygens), influences its
solubility and potential for intermolecular interactions, a key consideration in drug-receptor
binding and crystallization.

Representative Synthesis and Purification Workflow

While numerous specific synthetic routes can be devised, a common and logical approach
involves the selective reduction of a precursor containing a double bond conjugated to the
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aromatic ring. The following protocol is a representative method based on established chemical
principles for analogous compounds.[5]

Principle: The synthesis is based on the catalytic hydrogenation of 3-(2-
(methoxycarbonyl)phenyl)acrylic acid. The carbon-carbon double bond of the acrylate is
selectively reduced without affecting the aromatic ring or the ester group under controlled
conditions using a palladium catalyst.
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Starting Material: Solvent System:

3-(2-(methoxycarbonyl)phenyl)acrylic acid Ethanol or Ethyl Acetate 10% Palladium on Carbon (Pd/C)
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Figure 2: General Synthesis Workflow

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of the title compound.
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Detailed Step-by-Step Protocol:

e Vessel Preparation: A pressure-rated hydrogenation vessel is charged with 3-(2-
(methoxycarbonyl)phenyl)acrylic acid (1.0 eq).

¢ Solvent and Catalyst Addition: An appropriate solvent, such as ethanol, is added to dissolve
the starting material. Subsequently, 10% Palladium on Carbon (5-10 mol%) is carefully
added under an inert atmosphere (e.g., Nitrogen).

o Causality: Ethanol is a common choice as it solubilizes the reactant and is inert to the
reaction conditions. Pd/C is a highly effective and standard catalyst for the reduction of
alkenes.

o Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with
hydrogen gas. The vessel is then pressurized with hydrogen (typically 1-3 atmospheres) and
the mixture is stirred vigorously at room temperature.

e Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting

material is fully consumed.

o Work-up: Upon completion, the vessel is carefully depressurized and purged with nitrogen.
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
The filter cake is washed with additional solvent to ensure complete recovery of the product.

o Trustworthiness: This filtration step is critical for removing the heterogeneous catalyst,
which is pyrophoric and a potential contaminant. A self-validating protocol ensures the
filtrate is clear and free of black palladium particles.

« |solation: The combined filtrate is concentrated under reduced pressure using a rotary
evaporator to yield the crude product, typically as an oil or solid.

« Purification: If necessary, the crude product is purified by recrystallization from a suitable
solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Applications in Medicinal Chemistry and Drug
Development
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The true value of 3-(2-(methoxycarbonyl)phenyl)propanoic acid lies in its utility as a
versatile chemical scaffold. The differential reactivity of its two functional groups—the
carboxylic acid and the methyl ester—can be exploited to build molecular complexity in a
controlled manner.

1. Scaffold for Novel NSAID Analogs: The core aryl propionic acid structure is a validated
pharmacophore for COX inhibition.[1] This compound allows for systematic modification. The
free carboxylic acid can be converted into a variety of amides, esters, or other bioisosteres to
explore structure-activity relationships (SAR) while the methyl ester on the ring can be
hydrolyzed at a later stage to reveal a second acidic site or be used for further derivatization.

2. Intermediate for Complex Molecule Synthesis: The compound serves as a key intermediate
for building more complex drug candidates. For instance, the propanoic acid side chain can be
elaborated, or the aromatic ring can undergo further substitution, using the existing groups to
direct the regiochemistry. This is particularly relevant in the synthesis of targeted therapies
where a core scaffold is linked to other functional molecules.[6]

3. Synthesis of Dual-Mechanism Drugs: There is a growing interest in developing single
molecules that can modulate multiple biological targets.[7][8] For example, derivatives of aryl
propionic acids have been explored for their potential to inhibit both COX enzymes and matrix
metalloproteinases (MMPs), which could be beneficial in treating cancer or arthritis.[7][8] This
compound provides a starting point for synthesizing such dual-action agents by allowing for the
attachment of a second pharmacophore.
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Figure 3: Role as a Versatile Scaffold in Drug Discovery
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Caption: Conceptual diagram of the compound's utility in drug discovery.

Conclusion

3-(2-(Methoxycarbonyl)phenyl)propanoic acid is more than a simple chemical. It represents
a strategically designed intermediate for advanced chemical synthesis. Its well-defined
structure, predictable reactivity, and direct lineage to the pharmacologically significant aryl
propionic acid class make it a valuable tool for professionals in drug development and chemical
research. By understanding its properties and synthetic potential, researchers can leverage this
compound to accelerate the discovery of novel therapeutics and molecular probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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